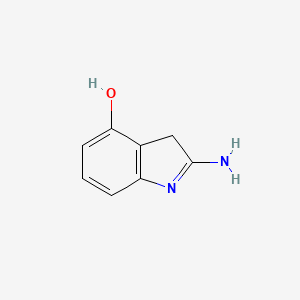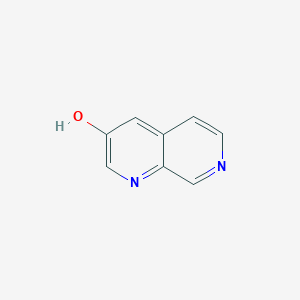
3-Hydroxy-1,7-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Naphthyridin-3-ol is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing two nitrogen atoms at positions 1 and 7, and a hydroxyl group at position 3. The structure of 1,7-Naphthyridin-3-ol makes it an interesting subject for research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Naphthyridin-3-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-aminopyridine with ethyl acetoacetate in the presence of a base can lead to the formation of 1,7-Naphthyridin-3-ol. The reaction conditions typically involve heating the mixture under reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of 1,7-Naphthyridin-3-ol may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Naphthyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 1,7-Naphthyridin-3-one.
Reduction: Formation of 1,7-Dihydro-1,7-naphthyridin-3-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,7-Naphthyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 1,7-Naphthyridin-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrogen atoms can participate in coordination with metal ions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Naphthyridine: Contains nitrogen atoms at positions 1 and 8.
1,5-Naphthyridine: Contains nitrogen atoms at positions 1 and 5.
1,6-Naphthyridine: Contains nitrogen atoms at positions 1 and 6.
Uniqueness
1,7-Naphthyridin-3-ol is unique due to the specific positioning of its nitrogen atoms and hydroxyl group, which can result in distinct chemical and biological properties compared to other naphthyridine isomers
Eigenschaften
CAS-Nummer |
67967-09-3 |
|---|---|
Molekularformel |
C8H6N2O |
Molekulargewicht |
146.15 g/mol |
IUPAC-Name |
1,7-naphthyridin-3-ol |
InChI |
InChI=1S/C8H6N2O/c11-7-3-6-1-2-9-5-8(6)10-4-7/h1-5,11H |
InChI-Schlüssel |
WYLVDQCBKZPULR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=NC=C(C=C21)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


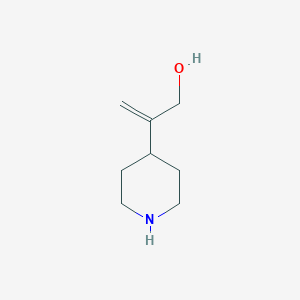
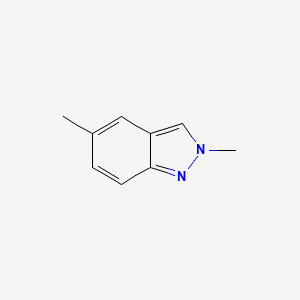
![Hexahydropyrrolo[1,2-a]pyrimidin-2(1H)-one](/img/structure/B11921759.png)

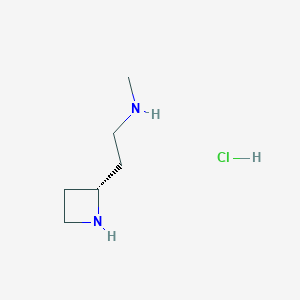
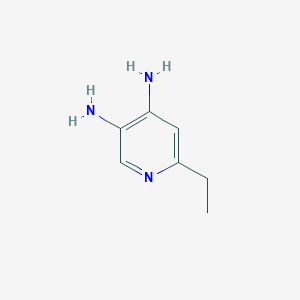
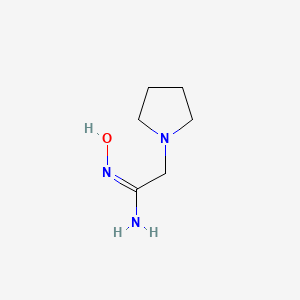
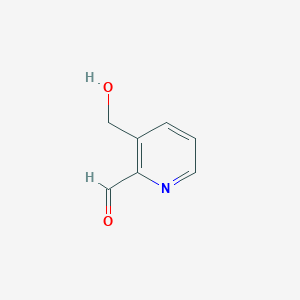
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11921808.png)
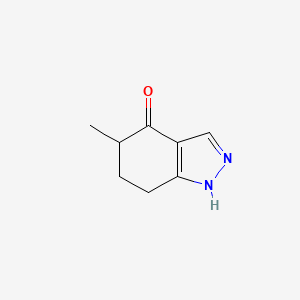

![2-Methylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11921824.png)

